molecular formula C17H14N2O3S B2700172 4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361166-31-6

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B2700172
CAS No.: 361166-31-6
M. Wt: 326.37
InChI Key: KQUAFARKCWCBNY-UHFFFAOYSA-N
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Description

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining chromene and thiazole moieties, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary target of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including colorectal cancer .

Mode of Action

The compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in tumor growth .

Biochemical Pathways

The compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide affects the c-Met signaling pathway . By inhibiting the c-Met receptor, it disrupts the downstream effects of this pathway, which include cell proliferation, survival, and migration . This disruption can lead to a decrease in tumor growth and spread .

Pharmacokinetics

The pharmacokinetic properties of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies have shown that this compound has desirable drug-likeness and oral bioavailability characteristics .

Result of Action

The molecular and cellular effects of the action of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide include a decrease in cell proliferation and survival, leading to a reduction in tumor growth . Additionally, this compound has shown significant cytotoxic activities in colorectal cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps. One common method begins with the preparation of the thiazole ring, which is achieved by reacting 2-aminothiophenol with α-bromoacetophenone under basic conditions to form 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetophenone . This intermediate is then subjected to a cyclization reaction with salicylaldehyde in the presence of a base to form the chromene ring . Finally, the carboxamide group is introduced through an amidation reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide is unique due to its combined chromene and thiazole structure, which imparts distinct biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUAFARKCWCBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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